molecular formula C22H27N3O6 B2603325 N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898417-61-3

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2603325
CAS RN: 898417-61-3
M. Wt: 429.473
InChI Key: JBWHLHKKKLHMDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C22H27N3O6 and its molecular weight is 429.473. The purity is usually 95%.
BenchChem offers high-quality N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Pharmacological Evaluation :

    • A study discussed the synthesis of novel derivatives, including compounds with structures similar to the one you're interested in, and their pharmacological evaluation. These compounds were tested for antidepressant and antianxiety activities using behavioral tests in mice (Kumar et al., 2017).
  • Alzheimer's Disease Research :

    • Another research focused on the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, which are key targets in Alzheimer's disease treatment. These compounds were evaluated for their potential therapeutic effects against Alzheimer's disease (Umar et al., 2019).
  • Histamine H3 Receptor Antagonists :

    • A study on histamine H3 receptor antagonists identified compounds that improved memory impairment and secondary allodynia in rats, suggesting potential therapeutic applications for dementia and neuropathic pain (Medhurst et al., 2007).
  • Antiviral Applications :

    • Research on alkaloids from the mangrove-derived actinomycete Jishengella endophytica discovered compounds active against the influenza A virus subtype H1N1, indicating potential antiviral applications (Wang et al., 2014).
  • Anticancer and Antiangiogenic Effects :

    • A study synthesized novel thioxothiazolidin-4-one derivatives and evaluated their anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds demonstrated significant reductions in tumor volume and cell number, and inhibited tumor-induced endothelial proliferation (Chandrappa et al., 2010).
  • Antibacterial and Antifungal Activities :

    • Research on cyclizine derivatives, a class of piperazine compounds, explored their anti-inflammatory activities in various rat models, indicating potential applications in treating inflammatory conditions (Ahmadi et al., 2012).

properties

IUPAC Name

N-cyclopentyl-2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6/c26-18-12-17(30-14-20(18)31-15-21(27)23-16-4-1-2-5-16)13-24-7-9-25(10-8-24)22(28)19-6-3-11-29-19/h3,6,11-12,14,16H,1-2,4-5,7-10,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWHLHKKKLHMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.